![molecular formula C20H31ClN2O B2385914 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-3-benzylpentan-1-one;hydrochloride CAS No. 2418630-15-4](/img/structure/B2385914.png)

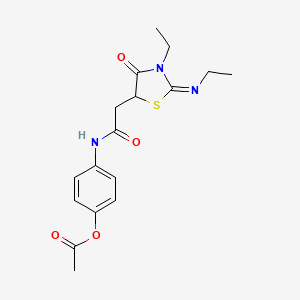

1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-3-benzylpentan-1-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Cholesterol Absorption Inhibition

EN300-26676348 has been studied for its potential as a cholesterol absorption inhibitor. Researchers have explored its effects on lipid metabolism and its ability to modulate cholesterol uptake in the intestines. The compound’s structural features make it an interesting candidate for further investigation in this context .

KRAS G12C Covalent Inhibition

Recent work has identified EN300-26676348 derivatives as covalent inhibitors of KRAS G12C, a mutant form of the KRAS protein associated with cancer. These compounds exhibit favorable metabolic stability and anti-tumor activity. Their unique spirocyclic structure contributes to their binding specificity and potential therapeutic relevance .

Analgesic Properties

EN300-26676348 derivatives have been evaluated for their analgesic activity. Researchers have explored their effects on pain pathways, potentially targeting specific receptors or signaling pathways. Further studies are needed to elucidate their mechanisms of action and potential clinical applications .

Enantioselective Synthesis

The asymmetric synthesis of substituted 2-azaspiro[3.5]nonan-1-ones, including EN300-26676348, has been investigated. Researchers have developed enantioselective methods to access these spirocyclic compounds, which can serve as valuable building blocks in organic synthesis .

Lactone and Lactam Synthesis

EN300-26676348 derivatives have been employed in the synthesis of diverse lactones and lactams. Sequential one-pot enzymatic kinetic resolution and ring-closing metathesis reactions have been explored, highlighting the compound’s versatility in constructing complex molecular frameworks .

Absolute Stereochemistry Studies

Researchers have investigated the conformational flexibility and absolute stereochemistry of related 3-hydroxy-4-aryl-β-lactams, shedding light on their chiroptical properties. These studies contribute to our understanding of the spirocyclic scaffold and its potential applications .

Future Directions

The future directions for research on this compound and related compounds could involve further exploration of their antiviral and antitumor properties . Additionally, understanding the drug’s activity toward specific molecular targets may be key to researching new antiviral compounds and repositioning drugs already approved for clinical use .

properties

IUPAC Name |

1-(2-amino-5-azaspiro[3.5]nonan-5-yl)-3-benzylpentan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O.ClH/c1-2-16(12-17-8-4-3-5-9-17)13-19(23)22-11-7-6-10-20(22)14-18(21)15-20;/h3-5,8-9,16,18H,2,6-7,10-15,21H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDPXIYSYCELNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)CC(=O)N2CCCCC23CC(C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-3-benzylpentan-1-one;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1,3,3,3-Hexafluoro-2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B2385836.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2385837.png)

![N-[(4-Thiophen-2-ylphenyl)methyl]prop-2-enamide](/img/structure/B2385839.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385842.png)

![4-isobutyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2385846.png)

![2-Butyl-6-(3-chloro-4-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2385850.png)

![ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2385852.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2385854.png)